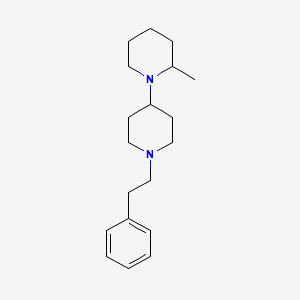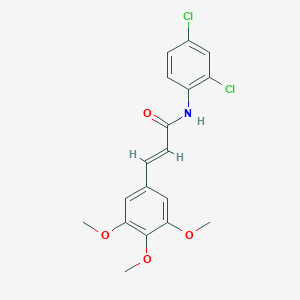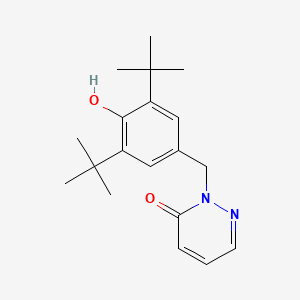![molecular formula C14H21BrOS B5186710 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5186710.png)
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene, also known as IBTPB, is a chemical compound that belongs to the family of benzene derivatives. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been widely used in scientific research applications.
Mechanism of Action
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling and behavior. 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to be a selective inhibitor of certain PTPs, such as PTP1B and TCPTP, while having little or no effect on other PTPs.
Biochemical and Physiological Effects:
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can inhibit cell growth and induce cell death by affecting signaling pathways involved in cell survival. In immune cells, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can modulate the activation and differentiation of T cells and B cells. In neurons, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can affect synaptic plasticity and learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of using 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene in lab experiments is its potency and selectivity as a PTP inhibitor. This allows for precise modulation of cellular signaling pathways and behavior. However, one limitation of using 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene is its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure that the observed effects are specific to the inhibition of PTPs by 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene.
Future Directions
There are many future directions for research on 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene. One area of interest is the development of more selective and potent PTP inhibitors based on the structure of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene. Another area of interest is the identification of specific PTPs that are involved in various cellular processes and diseases, and the development of PTP inhibitors that target these specific enzymes. Additionally, the role of PTPs in various physiological processes, such as metabolism and inflammation, is an area of active research that may benefit from the use of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene as a tool.
Synthesis Methods
The synthesis of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene involves the reaction of 4-bromoanisole with 5-(isopropylthio)pentyl magnesium bromide in the presence of a catalyst such as copper iodide. The resulting intermediate is then treated with a palladium catalyst to form the final product, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene. This synthesis method has been optimized to yield high purity and high yields of 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene.
Scientific Research Applications
1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to inhibit the activity of various PTPs, which are enzymes that are involved in cell signaling pathways. By inhibiting PTP activity, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene can modulate cellular signaling and affect cell behavior. In cancer research, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used to study the role of PTPs in cancer cell growth and survival. In immunology, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used to study the role of PTPs in immune cell activation and differentiation. In neuroscience, 1-bromo-4-{[5-(isopropylthio)pentyl]oxy}benzene has been used to study the role of PTPs in synaptic plasticity and learning and memory.
properties
IUPAC Name |
1-bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrOS/c1-12(2)17-11-5-3-4-10-16-14-8-6-13(15)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDQZAATLXFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(5-propan-2-ylsulfanylpentoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)

![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)
![1-[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5186687.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)


![ethyl [2,2-dichloro-1-(4-chlorophenyl)ethyl]carbamate](/img/structure/B5186705.png)

![4-[2-(5-bromo-2-hydroxyphenyl)-5-chloro-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5186714.png)
